molecular formula C44H34BClF4S2 B13392736 4-(2-(2-chloro-3-(2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2,6-diphenylthiopyrylium tetrafluoroborate

4-(2-(2-chloro-3-(2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2,6-diphenylthiopyrylium tetrafluoroborate

Cat. No.: B13392736
M. Wt: 749.1 g/mol
InChI Key: QRLZQHNDSCIJTI-UHFFFAOYSA-N
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Description

4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiopyrylium core, which is a sulfur-containing heterocycle, and is substituted with multiple phenyl groups and a chloro-cyclohexene moiety. The tetrafluoroborate anion serves as a counterion to balance the charge of the cationic thiopyrylium structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate typically involves multi-step organic reactions. The initial step often includes the formation of the thiopyran ring, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The chloro-cyclohexene moiety is then incorporated via a substitution reaction. The final step involves the formation of the thiopyrylium cation and its stabilization with the tetrafluoroborate anion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiopyrylium compounds.

Scientific Research Applications

4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s thiopyrylium core can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. Additionally, the compound’s photophysical properties make it useful in photodynamic therapy, where it generates reactive oxygen species upon light activation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diphenyl-1,3,5-triazine: A triazine derivative with similar structural features but different chemical properties and applications.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative used as a peptide coupling agent.

Uniqueness

4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate is unique due to its thiopyrylium core, which imparts distinct photophysical and chemical properties

Properties

IUPAC Name

4-[2-[2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLZQHNDSCIJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34BClF4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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